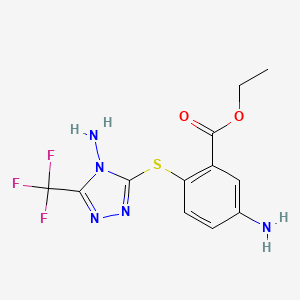
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a complex organic compound that features a benzoate ester linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a benzoate ester is reacted with a triazole derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the benzoate ester.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or benzoate moieties.
Scientific Research Applications
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 5-amino-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)benzoate: Contains a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Biological Activity
Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a compound that combines a triazole moiety with a benzoate structure, which is significant in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The compound features a complex structure that includes:
- An ethyl group
- An amino group
- A trifluoromethyl-substituted triazole ring
- A thioether linkage to a benzoate moiety
Antibacterial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antibacterial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess activity against various bacterial strains. In particular:
- Mechanism : The triazole ring may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
- Case Study : A study demonstrated that related triazole compounds exhibited significant inhibition against Mycobacterium tuberculosis, suggesting potential for development as antituberculosis agents .
Antifungal Activity
The antifungal properties of similar compounds have also been explored extensively:
- Mechanism : Many triazole derivatives inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.
- Case Study : A related study showed that triazole-indole hybrids inhibited ergosterol production significantly at low concentrations (as low as 4 ng/mL), indicating their potential as antifungal agents against resistant strains of Candida species .
Anticancer Activity
The anticancer potential of ethyl 5-amino derivatives has been highlighted in several studies:
- Mechanism : Compounds may induce apoptosis in cancer cells or inhibit specific pathways involved in cell proliferation.
- Case Study : In vitro studies on similar structures revealed activity against colon carcinoma and breast cancer cell lines, with IC50 values indicating effective cytotoxicity .
Data Summary
Properties
Molecular Formula |
C12H12F3N5O2S |
|---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
ethyl 5-amino-2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]benzoate |
InChI |
InChI=1S/C12H12F3N5O2S/c1-2-22-9(21)7-5-6(16)3-4-8(7)23-11-19-18-10(20(11)17)12(13,14)15/h3-5H,2,16-17H2,1H3 |
InChI Key |
IGQTYCYMKGZVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)SC2=NN=C(N2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















